molecular formula C5H9N3O4 B1672430 Guanidinosuccinic acid CAS No. 6133-30-8

Guanidinosuccinic acid

Cat. No.: B1672430
CAS No.: 6133-30-8
M. Wt: 175.14 g/mol
InChI Key: VVHOUVWJCQOYGG-UHFFFAOYSA-N
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Description

Guanidinosuccinic acid is a naturally occurring guanidine derivative that has been identified as a uremic toxin. It is formed in the liver through the transamidination of arginine to aspartic acid. This compound has been detected in the urine of patients with renal diseases, particularly those with uremia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Guanidinosuccinic acid can be synthesized from L-aspartic acid and 2-methyl-2-thiopseudourea sulfate. The reaction involves the transamidination of L-aspartic acid, resulting in the formation of this compound. The product is then purified through repeated crystallizations from water until the contaminating aspartic acid is less than 0.05% .

Industrial Production Methods: The use of automated systems and high-speed analyzers can facilitate the production and analysis of this compound .

Chemical Reactions Analysis

Types of Reactions: Guanidinosuccinic acid undergoes various chemical reactions, including hydrolysis and transamidination. It is hydrolyzed by specific enzymes, such as N-amidino-L-aspartic acid amidinohydrolase, to produce L-aspartic acid and urea .

Common Reagents and Conditions:

    Hydrolysis: Catalyzed by enzymes like N-amidino-L-aspartic acid amidinohydrolase.

    Transamidination: Involves the transfer of an amidino group from arginine to aspartic acid.

Major Products:

Scientific Research Applications

Uremic Toxin and Metabolic Implications

Guanidinosuccinic acid is recognized as a uremic toxin, significantly impacting patients with renal failure. Its accumulation in the bloodstream is linked to the decline in renal function, leading to various metabolic disturbances.

  • Metabolic Pathway : GSA is derived from the oxidation of argininosuccinic acid by free radicals, particularly in conditions where kidney function is compromised. The rising levels of urea inhibit the synthesis of arginine, resulting in increased GSA levels .
  • Clinical Relevance : Elevated GSA levels are associated with vascular damage due to homocysteine accumulation, which poses risks for cardiovascular diseases in uremic patients . Studies indicate that dietary restrictions and renal protein leakage exacerbate this condition, necessitating targeted amino acid supplementation to mitigate toxin buildup .

Pharmacokinetics and Distribution

Research into the pharmacokinetics of GSA has revealed critical insights into its behavior in biological systems, particularly under pathological conditions.

  • Animal Studies : In a study involving cisplatin-treated rats, GSA exhibited significantly altered pharmacokinetic parameters. The total clearance of GSA was reduced by 88% compared to normal rats, indicating impaired renal elimination during uremia . The area under the curve (AUC) for GSA was approximately seven times greater in these animals, suggesting prolonged exposure and potential toxicity .
  • Central Nervous System Impact : The distribution of GSA between blood and cerebrospinal fluid (CSF) was also examined. The elimination clearance from CSF was found to be much higher than its influx clearance from blood, which may help maintain lower concentrations of GSA in the CSF under normal conditions .

Measurement Techniques

Accurate measurement of GSA levels is crucial for both clinical diagnostics and research applications.

  • Analytical Methods : A novel method for quantifying GSA in serum and urine has been developed, which involves separating it from other guanidino compounds using adsorption techniques . This advancement enhances the reliability of biochemical assessments in patients suspected of having elevated GSA levels.

Therapeutic Potential

The implications of GSA extend beyond being merely a toxic compound; it also presents potential therapeutic avenues.

  • Amino Acid Supplementation : Given its role as a uremic toxin, strategies involving amino acid supplementation—particularly arginine—are being explored to counteract the adverse effects associated with high GSA levels. This approach aims to restore metabolic balance and reduce vascular complications related to uremia .
  • Research Directions : Ongoing studies are focused on understanding the broader biochemical pathways involving GSA and its potential modulation through dietary interventions or pharmacological agents.

Mechanism of Action

Guanidinosuccinic acid exerts its effects through its role as a uremic toxin. It is formed in the liver from the transamidination of arginine to aspartic acid. The compound is then excreted in the urine. Elevated levels of this compound in the blood can lead to toxic manifestations, particularly in patients with renal failure. The exact molecular targets and pathways involved in its toxic effects are still under investigation .

Comparison with Similar Compounds

Guanidinosuccinic acid is part of a broader class of guanidine compounds, which include:

  • Guanidinoacetic acid
  • Guanidinoethanesulfonic acid
  • N-acetylarginine
  • β-guanidinopropionic acid
  • Creatinine
  • γ-guanidinobutyric acid
  • Arginine
  • Guanidine
  • Methylguanidine
  • Homoarginine
  • α-guanidinoglutaric acid

Compared to these compounds, this compound is unique due to its specific formation pathway and its role as a uremic toxin. Its presence in the urine of patients with renal diseases highlights its diagnostic value .

Biological Activity

Guanidinosuccinic acid (GSA) is a compound of significant interest due to its biological activities, particularly in the context of uremia and its associated toxicities. This article explores the biological activity of GSA, focusing on its metabolic pathways, physiological effects, and implications in renal health.

  • Chemical Formula: C₅H₉N₃O₄
  • Molecular Weight: 175.1427 g/mol
  • IUPAC Name: (2S)-2-carbamimidamidobutanedioic acid
  • CAS Registry Number: 6133-30-8

Metabolic Pathways

GSA is primarily synthesized in the liver through the transamidination of arginine and aspartic acid. Studies have shown that when labeled this compound was isolated from the urine of rats administered with L-[guanidino-14C]arginine, it confirmed the liver's role in GSA metabolism .

Table 1: Metabolic Pathway of this compound

StepReactionEnzyme
1Arginine → Aspartic AcidTransamidination
2Aspartic Acid + Arginine → GSA + UreaEnzymatic Conversion

Biological Activity and Toxicity

This compound is classified as a uremic toxin , accumulating in patients with renal failure. Its levels correlate with the severity of renal impairment, with concentrations reaching up to 65 nmol/g in brain tissues of non-dialyzed uremic patients . The accumulation of GSA is associated with several adverse effects:

  • Neurological Effects: GSA has been linked to convulsive actions and toxicity. Experimental studies indicate that GSA can induce generalized convulsions in animal models when administered intraperitoneally . The brain concentration of GSA increases more slowly compared to other guanidino compounds, suggesting a delayed onset of its effects.
  • Vascular Damage: Elevated levels of GSA contribute to vascular damage due to its role in homocysteine accumulation, which is exacerbated by dietary restrictions often seen in uremic patients .

Clinical Implications

The presence of GSA in uremic patients raises concerns regarding its management and treatment strategies. The accumulation of guanidino compounds like GSA necessitates careful monitoring and potential dietary adjustments to mitigate their toxic effects.

Case Study: Uremic Patients and this compound Levels
A study involving chronic renal failure patients demonstrated a significant correlation between elevated GSA levels and impaired kidney function. Patients exhibited increased serum concentrations of guanidino compounds, highlighting the need for targeted interventions to manage these metabolites effectively .

Pharmacokinetics

Pharmacokinetic studies indicate that GSA's clearance from the body is significantly impaired in individuals with renal dysfunction. The compound's accumulation in cerebrospinal fluid (CSF) under uremic conditions suggests that it may play a role in neurological complications associated with renal failure .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying guanidinosuccinic acid (GSA) in biological samples?

  • Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) and proton nuclear magnetic resonance (<sup>1</sup>H-NMR) are widely used. For example, HPLC-MS achieved a fold change of 1.61 (p=0.033) in acute coronary syndrome studies, while <sup>1</sup>H-NMR detected elevated GSA (VIP=2.26, p=0.007) in hyperuricemia models .
  • Key Considerations : Optimize sample preparation to avoid matrix interference. For uremic toxin studies, validate methods against creatinine or other uremic markers to account for co-eluting compounds .

Q. How is GSA implicated in uremic toxicity, and what experimental models validate its role?

  • Mechanistic Insight : GSA accumulates in serum and urine of uremic patients, reaching levels 114-fold higher than controls. It disrupts γ-aminobutyric acid (GABA) and glycine receptor signaling, leading to neurotoxicity .
  • Experimental Models : Rodent studies show GSA induces convulsions (CD50 = 363 mg/kg) and epileptiform discharges in electroencephalography (EEG). Use intraperitoneal dosing in adult mice to mimic uremic toxicity .

Q. What are the standard protocols for handling and storing GSA in laboratory settings?

  • Storage : Store lyophilized powder at -20°C (stable for 3 years) or dissolved in DMSO at -80°C (1-year stability). Avoid repeated freeze-thaw cycles .
  • Safety : Use PPE (gloves, goggles) to prevent inhalation or dermal exposure. GSA is classified as a Category 4 acute toxin (oral) and causes neurological and renal toxicity in repeated exposures .

Advanced Research Questions

Q. How can researchers design experiments to investigate GSA's neurotoxic effects in vivo?

  • Experimental Design :

Animal Models : Use adult mice (e.g., C57BL/6) with intraperitoneal GSA doses (200–600 mg/kg). Monitor convulsions via video-EEG to correlate behavioral seizures with cortical spike-wave discharges .

Outcome Measures : Quantify GABAA receptor inhibition using patch-clamp electrophysiology in hippocampal slices. Compare results with methylguanidine or argininosuccinic acid to isolate GSA-specific effects .

  • Statistical Considerations : Calculate CD50/LD50 using probit analysis. Account for age-dependent susceptibility—neonatal rats show reduced GSA-induced seizures compared to adults .

Q. What strategies resolve contradictions in GSA's reported toxicity across studies?

  • Data Discrepancy Factors :

  • Cohort Heterogeneity : Uremic patients exhibit variable GSA levels due to renal clearance rates or dialysis efficacy. Stratify cohorts by glomerular filtration rate (GFR) or dialysis vintage .
  • Methodological Variability : Differences in HPLC-MS calibration (e.g., internal standards) or animal strain selection (e.g., Sprague-Dawley vs. CD-1 mice) may alter toxicity thresholds .
    • Resolution : Perform meta-analyses with standardized normalization (e.g., GSA-to-creatinine ratios) and cross-validate findings in isogenic animal models .

Q. How does GSA interact with other uremic toxins to exacerbate metabolic acidosis or oxidative stress?

  • Synergistic Mechanisms :

  • GSA inhibits mitochondrial electron transport chain complexes, amplifying reactive oxygen species (ROS) production. Combine with methylglyoxal or indoxyl sulfate to model multi-toxin effects in proximal tubule cell cultures .
  • Analytical Approach : Use untargeted metabolomics (e.g., LC-QTOF-MS) to profile GSA-correlated metabolites (e.g., malondialdehyde, niacinamide) in uremic serum .
    • Therapeutic Targets : Test antioxidants (e.g., N-acetylcysteine) or creatine supplementation to mitigate GSA-induced ROS and GABAergic dysfunction .

Q. Methodological Resources

  • Analytical Protocols : Refer to the <sup>1</sup>H-NMR parameters in hyperuricemia studies (chemical shift: 2.83 ppm; VIP>1.5) or HPLC-MS gradients from acute coronary syndrome research .
  • Animal Ethics : Adhere to OECD Guidelines for chemical safety testing, particularly for neurobehavioral assays .

Properties

IUPAC Name

2-(diaminomethylideneamino)butanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O4/c6-5(7)8-2(4(11)12)1-3(9)10/h2H,1H2,(H,9,10)(H,11,12)(H4,6,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHOUVWJCQOYGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80863695
Record name N-(Diaminomethylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6133-30-8
Record name Guanidinosuccinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006133308
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC49078
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49078
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(Diaminomethylidene)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80863695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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